1-(10,11-Dihydro-8-(methylthio)dibenzo(b,f)thiepin-10-yl)-4-methylpiperazine-4-oxide
Overview
Description
1-(10,11-Dihydro-8-(methylthio)dibenzo(b,f)thiepin-10-yl)-4-methylpiperazine-4-oxide is a compound known for its neuroleptic activity. It belongs to a class of dibenzothiophenes and is often referred to as methiothepin. This compound is a potent antagonist of serotonin receptors, particularly 5-HT1, 5-HT6, and 5-HT7 .
Preparation Methods
The synthesis of 1-(10,11-Dihydro-8-(methylthio)dibenzo(b,f)thiepin-10-yl)-4-methylpiperazine-4-oxide involves several steps. The starting material is typically a dibenzothiepine derivative, which undergoes methylation and subsequent piperazine substitution. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(10,11-Dihydro-8-(methylthio)dibenzo(b,f)thiepin-10-yl)-4-methylpiperazine-4-oxide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using reagents like alkyl halides under basic conditions.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of dibenzothiophenes and their derivatives.
Biology: Employed in research to understand the role of serotonin receptors in various biological processes.
Medicine: Investigated for its potential use in treating psychiatric disorders due to its neuroleptic properties.
Mechanism of Action
1-(10,11-Dihydro-8-(methylthio)dibenzo(b,f)thiepin-10-yl)-4-methylpiperazine-4-oxide exerts its effects primarily by antagonizing serotonin receptors. It blocks the action of serotonin at 5-HT1, 5-HT6, and 5-HT7 receptors, which are involved in regulating mood, cognition, and perception. This blockade leads to a decrease in serotonin activity, which is beneficial in conditions characterized by excessive serotonin signaling .
Comparison with Similar Compounds
Similar compounds include other dibenzothiophenes and piperazine derivatives. For example:
1-(10,11-Dihydro-8-(methylthio)dibenzo(b,f)thiepin-10-yl)-4-methylpiperazine mesylate: This compound shares a similar structure but differs in its salt form, which can affect its solubility and bioavailability.
Metitepine: Another dibenzothiepine derivative with similar neuroleptic properties but different pharmacokinetic profiles.
1-(10,11-Dihydro-8-(methylthio)dibenzo(b,f)thiepin-10-yl)-4-methylpiperazine-4-oxide stands out due to its specific receptor affinity and the balance of its pharmacological effects, making it a valuable compound in both research and therapeutic contexts.
Properties
IUPAC Name |
1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-1-oxidopiperazin-1-ium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS2/c1-22(23)11-9-21(10-12-22)18-13-15-5-3-4-6-19(15)25-20-8-7-16(24-2)14-17(18)20/h3-8,14,18H,9-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFVJOFBDQKZTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)SC)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80907265 | |
Record name | 1-Methyl-4-[8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]-1-oxo-1lambda~5~-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80907265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.6 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102233-03-4 | |
Record name | Piperazine, 1-(10,11-dihydro-8-(methylthio)dibenzo(b,f)thiepin-10-yl)-4-methyl-, 4-N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102233034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-4-[8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]-1-oxo-1lambda~5~-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80907265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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